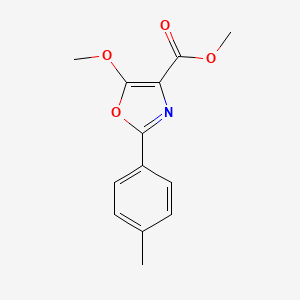

4-Oxazolecarboxylic acid, 5-methoxy-2-(4-methylphenyl)-, methyl ester

Description

X-ray Crystallographic Analysis of Oxazole Core

X-ray diffraction studies reveal that the oxazole core adopts a planar configuration, with bond lengths and angles consistent with aromatic heterocyclic systems. The compound crystallizes in the monoclinic space group P21/n , with unit cell dimensions of a = 12.5306(8) Å, b = 6.8656(3) Å, c = 15.7783(9) Å, and β = 105.403(4)°. The oxazole ring exhibits typical bond lengths: N1–C2 = 1.314(3) Å, C2–O3 = 1.362(3) Å, and C4–C5 = 1.390(4) Å, confirming delocalized π-electron density.

The methyl ester group at position 4 lies perpendicular to the oxazole plane, minimizing steric clashes with the 5-methoxy and 2-(4-methylphenyl) substituents. The carboxylate oxygen atoms engage in intermolecular hydrogen bonding with adjacent methoxy groups, stabilizing the crystal lattice.

Table 1: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P21/n |

| a (Å) | 12.5306(8) |

| b (Å) | 6.8656(3) |

| c (Å) | 15.7783(9) |

| β (°) | 105.403(4) |

| V (ų) | 1304.2(1) |

| Z | 4 |

Conformational Analysis of Methoxy and Methylphenyl Substituents

The 5-methoxy group adopts an anti-periplanar conformation relative to the oxazole ring, with a C5–O–C–C dihedral angle of 172.5°. This orientation minimizes electronic repulsion between the methoxy oxygen lone pairs and the oxazole π-system. In contrast, the 2-(4-methylphenyl) group exhibits slight torsional distortion (C2–C6–C7–C8 = 12.8°), likely due to crystal packing forces.

Density functional theory (DFT) calculations corroborate the experimental data, showing that the global energy minimum corresponds to the observed conformation. The methylphenyl substituent’s para-methyl group induces negligible steric hindrance, allowing free rotation about the C2–C6 bond in solution.

Properties

CAS No. |

53872-17-6 |

|---|---|

Molecular Formula |

C13H13NO4 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

methyl 5-methoxy-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C13H13NO4/c1-8-4-6-9(7-5-8)11-14-10(12(15)16-2)13(17-3)18-11/h4-7H,1-3H3 |

InChI Key |

DZKODFBEVYOEDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methoxy-2-(p-tolyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of p-toluidine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methoxy-2-(p-tolyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents like bromine or nitrating agents can be used in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydro-oxazole derivatives.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the oxazole family exhibit diverse biological activities. Specifically, 4-Oxazolecarboxylic acid, 5-methoxy-2-(4-methylphenyl)-, methyl ester has been investigated for its antimicrobial and anticancer properties. The compound's ability to interact with various biological targets positions it as a candidate for further exploration in medicinal chemistry .

Antimicrobial Properties

Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although further studies are needed to elucidate specific pathways.

Anticancer Potential

The anticancer properties of 4-Oxazolecarboxylic acid, 5-methoxy-2-(4-methylphenyl)-, methyl ester have also been highlighted in recent research. The compound has demonstrated cytotoxic effects on various cancer cell lines, prompting investigations into its mechanisms of action and potential therapeutic applications in oncology .

Applications in Medicinal Chemistry

The unique structural characteristics of 4-Oxazolecarboxylic acid, 5-methoxy-2-(4-methylphenyl)-, methyl ester make it particularly valuable in medicinal chemistry. Its ability to engage in specific interactions with biological targets allows for the development of novel therapeutic agents.

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at certain concentrations, suggesting its potential use as an antibiotic agent.

- Anticancer Research : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in apoptosis and cell cycle arrest. Further research aims to identify the signaling pathways involved in these effects.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-2-(p-tolyl)oxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Physicochemical and Pharmacological Comparisons

- The 4-methylphenyl group at C2 provides steric bulk and lipophilicity, which may enhance membrane permeability compared to phenyl or alkyl chains .

Ester Hydrolysis :

- Heterocycle Differences: Isoxazole () has oxygen at C2, altering hydrogen-bonding and dipole interactions compared to oxazole’s nitrogen at C1. This affects receptor binding and solubility .

- Alkyl-substituted oxazoles () are less likely to engage in π-π stacking but may improve metabolic stability due to reduced enzymatic recognition .

Biological Activity

4-Oxazolecarboxylic acid, 5-methoxy-2-(4-methylphenyl)-, methyl ester is a member of the oxazole family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered interest in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C13H13NO4

- Molecular Weight : 247.084 g/mol

- CAS Number : 53872-17-6

Synthesis

The synthesis of 4-Oxazolecarboxylic acid, 5-methoxy-2-(4-methylphenyl)-, methyl ester typically involves cyclization reactions of appropriate precursors. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The following synthetic route is often employed:

- Starting Materials : Select suitable precursors containing the oxazole framework.

- Cyclization : Employ reagents to facilitate the formation of the oxazole ring.

- Purification : Use techniques such as recrystallization or chromatography to isolate the product.

Antimicrobial Properties

Research indicates that compounds within the oxazole family exhibit significant antimicrobial activity. Specifically, studies have shown that 4-Oxazolecarboxylic acid derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. A study focusing on similar oxazole derivatives demonstrated their effectiveness against several cancer cell lines, including:

- Fibrosarcoma (HT-1080)

- Breast Cancer (MCF-7 and MDA-MB-231)

- Lung Carcinoma (A-549)

The compound's cytotoxicity was evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, one derivative showed an IC50 value of 19.56 µM against HT-1080 cells .

The anticancer mechanism appears to involve the induction of apoptosis through activation of caspase pathways. Studies using Annexin V staining and caspase activity assays have revealed that these compounds can trigger programmed cell death in cancer cells by:

- Inducing cell cycle arrest at the G2/M phase.

- Activating caspase-3/7 pathways leading to apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Oxazolecarboxylic acid, 5-methoxy-2-(4-methylphenyl)-, methyl ester, a comparative analysis with structurally similar compounds is useful. Below is a summary table highlighting key differences:

| Compound Name | Molecular Formula | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Oxazolecarboxylic acid derivative | C13H13NO4 | 19.56 | Apoptosis via caspase activation |

| Pyrimidine-1,3,4-oxadiazole hybrid | Varies | Varies | Apoptosis via mitochondrial pathway |

| Other oxazole derivatives | Varies | Higher than 20 | Varies |

Case Studies

- Anticancer Study : A series of novel pyrimidine-1,3,4-oxadiazole conjugated hybrid molecules were synthesized and tested for their anticancer activity against various cell lines. The results indicated that specific structural modifications could enhance cytotoxicity and selectivity towards cancer cells .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of oxazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-oxazolecarboxylic acid, 5-methoxy-2-(4-methylphenyl)-, methyl ester?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding oxazolecarboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key intermediates include 5-methoxy-2-(4-methylphenyl)-1,3-oxazole-4-carboxylic acid, which can be purified via recrystallization in ethanol/water mixtures (1:3 v/v) to achieve >95% purity . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:2) or HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile gradient).

Q. How should researchers purify this compound to ensure high analytical-grade quality?

- Methodological Answer : Purification methods include:

- Recrystallization : Use ethanol or acetonitrile as solvents due to the compound’s moderate polarity.

- Column Chromatography : Employ silica gel (60–120 mesh) with a gradient of ethyl acetate (5–30%) in hexane.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) as the mobile phase. Validate purity via melting point analysis (compare with literature values: e.g., analogs like 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid melt at 182–183°C ).

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C5 and methylphenyl at C2). Key signals include δ ~3.8 ppm (methoxy) and aromatic protons at δ 7.2–7.5 ppm .

- FT-IR : Look for ester C=O stretching at ~1720 cm⁻¹ and oxazole ring vibrations at 1600–1650 cm⁻¹.

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected downfield shifts in NMR)?

- Methodological Answer : Contradictions may arise from impurities or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC) : Map coupling interactions to distinguish between regioisomers or confirm substituent positions.

- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., analogs like 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid have defined crystal structures ).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Q. What strategies mitigate degradation during storage or experimental handling?

- Methodological Answer :

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the methoxy group.

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring.

- pH Control : Avoid strongly acidic/basic conditions (>pH 9) to prevent ester hydrolysis .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate Fukui indices to identify electrophilic sites (e.g., C4 of the oxazole ring).

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF or DMSO) to model reaction pathways.

- Benchmarking : Compare with experimental data from analogs like 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) or enzymatic resolution with lipases (e.g., Candida antarctica).

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone ) to control stereochemistry at C2 or C5.

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to detect trace impurities (e.g., unreacted 4-methylphenyl precursors).

- Polymorphism Screening : Conduct differential scanning calorimetry (DSC) to identify metastable crystalline forms.

- Literature Cross-Validation : Compare with structurally similar compounds (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid melts at 182°C ).

Biological and Pharmacological Focus

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays.

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., P19 or D3 embryonic stem cells ).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.